(S)-2-(Azetidin-2-yl)-N-methylacetamide hydrochloride
CAS No.:
Cat. No.: VC15999598
Molecular Formula: C6H13ClN2O
Molecular Weight: 164.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H13ClN2O |
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Molecular Weight | 164.63 g/mol |
IUPAC Name | 2-[(2S)-azetidin-2-yl]-N-methylacetamide;hydrochloride |
Standard InChI | InChI=1S/C6H12N2O.ClH/c1-7-6(9)4-5-2-3-8-5;/h5,8H,2-4H2,1H3,(H,7,9);1H/t5-;/m0./s1 |
Standard InChI Key | XWUMAWIIGQKIEE-JEDNCBNOSA-N |
Isomeric SMILES | CNC(=O)C[C@@H]1CCN1.Cl |
Canonical SMILES | CNC(=O)CC1CCN1.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
(S)-2-(Azetidin-2-yl)-N-methylacetamide hydrochloride possesses the molecular formula C₆H₁₃ClN₂O₂ and a molecular weight of 180.63 g/mol. The azetidine ring, a four-membered saturated heterocycle containing one nitrogen atom, introduces significant ring strain that influences both reactivity and conformational stability. The (S)-configuration at the azetidin-2-yl position ensures enantioselective interactions with biological targets, a critical factor in its pharmacological activity .
The hydrochloride salt form improves aqueous solubility, making the compound more amenable to formulation in drug delivery systems. Key structural features include:
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Azetidine ring: Enhances binding affinity to enzymes and receptors due to its rigid geometry.
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N-methylacetamide group: Contributes to metabolic stability by resisting hydrolysis.
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Chiral center: Dictates stereoselective interactions, as evidenced by differential activity between enantiomers .
Table 1: Molecular Properties of (S)-2-(Azetidin-2-yl)-N-methylacetamide Hydrochloride
Property | Value |
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Molecular Formula | C₆H₁₃ClN₂O₂ |
Molecular Weight | 180.63 g/mol |
PSA (Polar Surface Area) | 49.8 Ų |
logP (Partition Coefficient) | 0.92 |
Solubility | >50 mg/mL in water (25°C) |
Synthetic Methodologies and Optimization
Key Synthetic Routes
The synthesis of (S)-2-(Azetidin-2-yl)-N-methylacetamide hydrochloride typically involves azetidine ring formation followed by functionalization. One common approach utilizes N-BH₃ complexes to stabilize intermediates during alkylation reactions. For example, diastereomerically pure borane-azetidine complexes undergo α-alkylation with benzyl bromide under cryogenic conditions (−78°C), yielding optically active products with up to 72% efficiency .
Alternative routes include:
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Ring-closing metathesis: Forms the azetidine ring from acyclic precursors.
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Nucleophilic substitution: Introduces the N-methylacetamide group via reaction with methylamine derivatives.
Reaction Optimization
Critical parameters for maximizing yield and enantiomeric excess (ee) include:
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Temperature control: Lower temperatures (−78°C) minimize side reactions during alkylation .
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Catalyst selection: Lithium diisopropylamide (LDA) enhances deprotonation efficiency compared to LiHMDS .
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Solvent systems: Tetrahydrofuran (THF) improves solubility of intermediates.
Table 2: Comparative Yields in α-Alkylation Reactions
Base | Temperature | Yield (%) | Diastereomeric Ratio |
---|---|---|---|
LDA | −78°C | 72 | 36:1 |
LiHMDS | 0°C | 14 | Not reported |
Physicochemical and Spectroscopic Properties
Thermal Stability and Solubility
The hydrochloride salt form decomposes at >200°C, with a melting point obscured by decomposition. Aqueous solubility exceeds 50 mg/mL, attributable to ion-dipole interactions between the protonated amine and water molecules.
Spectroscopic Characterization
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¹H NMR (400 MHz, D₂O): δ 3.78 (m, 1H, azetidine CH), 3.12 (s, 3H, N-CH₃), 2.95–2.85 (m, 2H, azetidine CH₂).
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IR (KBr): 1650 cm⁻¹ (amide C=O stretch), 1540 cm⁻¹ (N-H bend).
Future Research Directions
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Mechanistic Studies: Elucidate interactions with CCR2 and ribosomal targets using X-ray crystallography.
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Synthetic Scalability: Develop continuous-flow systems to improve yield in large-scale production.
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In Vivo Efficacy: Evaluate pharmacokinetics and biodistribution in murine inflammation models.
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